2-(1H-pyrazol-4-yl)piperazine
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Overview
Description
2-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that contains both a pyrazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrazol-4-yl)piperazine are the serotonergic system and the benzodiazepine site of the GABAA receptor . These targets play a crucial role in regulating mood, anxiety, and inflammation .
Mode of Action
This compound interacts with its targets by modulating the activity of the serotonergic system and the benzodiazepine site of the GABAA receptor . This modulation results in changes in neurotransmitter activity, leading to its anti-nociceptive and anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with serotonin and GABA neurotransmission . The downstream effects include the reduction of pain perception and inflammation .
Pharmacokinetics
It’s known that the compound can be administered orally and has a dose-dependent effect .
Result of Action
The action of this compound results in decreased pain perception and inflammation. Specifically, it has been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in animals in the second phase of the formalin test, and reduce oedema formation . It also reduces cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
2-(1H-pyrazol-4-yl)piperazine has been observed to have significant effects on various types of cells and cellular processes It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)piperazine typically involves the reaction of pyrazole derivatives with piperazine. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of pyrazole derivatives to a double bond, followed by intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(1H-pyrazol-4-yl)piperazine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share structural similarities and exhibit similar biological activities.
Piperazine Derivatives: Other piperazine-containing compounds, such as quinolinyl-pyrazoles, also show comparable pharmacological properties.
Uniqueness
2-(1H-pyrazol-4-yl)piperazine is unique due to its dual-ring structure, which combines the properties of both pyrazole and piperazine rings. This combination enhances its versatility and potential for various applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h3-4,7-9H,1-2,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEKQIPSPLAOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935518-00-5 |
Source
|
Record name | 2-(1H-pyrazol-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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